molecular formula C9H10ClNO3 B3221164 Methyl 6-chloro-5-(hydroxymethyl)-3-methylpicolinate CAS No. 1205671-73-3

Methyl 6-chloro-5-(hydroxymethyl)-3-methylpicolinate

Cat. No.: B3221164
CAS No.: 1205671-73-3
M. Wt: 215.63 g/mol
InChI Key: RYFUNYVBSKJJIV-UHFFFAOYSA-N
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Description

Methyl 6-chloro-5-(hydroxymethyl)-3-methylpicolinate is a chemical compound that belongs to the class of picolinates. Picolinates are derivatives of picolinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of a chlorine atom at the 6th position, a hydroxymethyl group at the 5th position, and a methyl group at the 3rd position on the picolinic acid ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-5-(hydroxymethyl)-3-methylpicolinate typically involves the chlorination of 3-methylpicolinic acid followed by esterification and hydroxymethylation. One common method includes:

    Chlorination: 3-methylpicolinic acid is treated with thionyl chloride (SOCl₂) to introduce the chlorine atom at the 6th position.

    Esterification: The chlorinated product is then esterified using methanol (CH₃OH) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) to form the methyl ester.

    Hydroxymethylation: Finally, the esterified product undergoes hydroxymethylation using formaldehyde (CH₂O) and a base such as sodium hydroxide (NaOH) to introduce the hydroxymethyl group at the 5th position.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) are critical to achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-5-(hydroxymethyl)-3-methylpicolinate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the ester group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: 6-chloro-5-(carboxymethyl)-3-methylpicolinic acid.

    Reduction: 6-chloro-5-(hydroxymethyl)-3-methylpicolinic alcohol.

    Substitution: 6-azido-5-(hydroxymethyl)-3-methylpicolinate.

Scientific Research Applications

Methyl 6-chloro-5-(hydroxymethyl)-3-methylpicolinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in metal coordination complexes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-5-(hydroxymethyl)-3-methylpicolinate involves its interaction with specific molecular targets. The chlorine and hydroxymethyl groups enhance its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-chloro-3-methylpicolinate: Lacks the hydroxymethyl group at the 5th position.

    Methyl 5-(hydroxymethyl)-3-methylpicolinate: Lacks the chlorine atom at the 6th position.

    Methyl 6-chloro-5-(hydroxymethyl)picolinate: Lacks the methyl group at the 3rd position.

Uniqueness

Methyl 6-chloro-5-(hydroxymethyl)-3-methylpicolinate is unique due to the combination of the chlorine, hydroxymethyl, and methyl groups on the picolinic acid ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

methyl 6-chloro-5-(hydroxymethyl)-3-methylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-5-3-6(4-12)8(10)11-7(5)9(13)14-2/h3,12H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFUNYVBSKJJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1C(=O)OC)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401171789
Record name Methyl 6-chloro-5-(hydroxymethyl)-3-methyl-2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401171789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1205671-73-3
Record name Methyl 6-chloro-5-(hydroxymethyl)-3-methyl-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1205671-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-chloro-5-(hydroxymethyl)-3-methyl-2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401171789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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